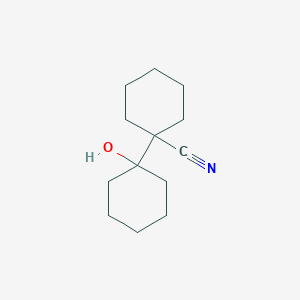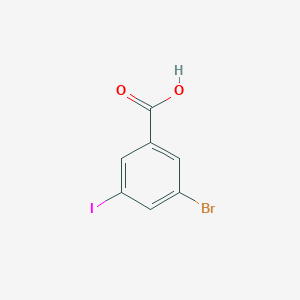
(R)-4-(Trichloromethyl)-2-oxetanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-4-(Trichloromethyl)-2-oxetanone, also known as TCPO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TCPO is a highly reactive molecule that has been used in various applications, including as a fluorogenic reagent, a precursor for the synthesis of other compounds, and as a luminescent probe for biological imaging.
Mecanismo De Acción
The mechanism of action of (R)-4-(Trichloromethyl)-2-oxetanone is based on its ability to undergo a reaction with primary amines. The reaction involves the formation of an unstable intermediate, which undergoes a ring-opening reaction to form a fluorescent product. The fluorescence of the product is due to the presence of a conjugated system, which results in the emission of light upon excitation.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. However, it is essential to handle this compound with care, as it is a highly reactive molecule that can react with a wide range of compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of (R)-4-(Trichloromethyl)-2-oxetanone is its high reactivity, which makes it a useful reagent for various applications. This compound is also relatively easy to synthesize and purify, making it readily available for use in scientific research. However, one of the limitations of this compound is its sensitivity to moisture and air, which can result in the formation of unwanted by-products. Additionally, the reaction of this compound with primary amines can be affected by the steric hindrance of the amine, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for the use of (R)-4-(Trichloromethyl)-2-oxetanone in scientific research. One of the areas of interest is the development of new reactions for this compound, which can expand its applications. Additionally, this compound can be used in the development of new fluorescent probes for biological imaging, where its high photostability and low toxicity can be advantageous. Another area of interest is the use of this compound in the development of new materials, such as polymers and nanoparticles, where its reactivity can be beneficial for the synthesis of new compounds.
Conclusion:
In conclusion, this compound is a highly reactive molecule that has gained significant attention in scientific research due to its unique properties. This compound has been used in various applications, including as a fluorogenic reagent, a precursor for the synthesis of other compounds, and as a luminescent probe for biological imaging. The synthesis of this compound involves the reaction of trichloromethyl chloroformate with ethylene oxide in the presence of a base catalyst. This compound has low toxicity and is not known to have any significant biochemical or physiological effects. However, it is essential to handle this compound with care, as it is a highly reactive molecule that can react with a wide range of compounds. There are several future directions for the use of this compound in scientific research, including the development of new reactions, fluorescent probes, and materials.
Métodos De Síntesis
The synthesis of (R)-4-(Trichloromethyl)-2-oxetanone involves the reaction of trichloromethyl chloroformate with ethylene oxide in the presence of a base catalyst. This reaction results in the formation of this compound, which is a white crystalline solid. The purity of this compound is crucial for its use in scientific research, and various purification methods, such as recrystallization and column chromatography, have been used to obtain high-quality this compound.
Aplicaciones Científicas De Investigación
(R)-4-(Trichloromethyl)-2-oxetanone has been used in various scientific research applications due to its unique properties. One of the most significant applications of this compound is as a fluorogenic reagent. This compound can undergo a reaction with primary amines to produce a fluorescent product, which has been used for the detection of amino acids and peptides. This compound has also been used as a precursor for the synthesis of other compounds, such as oxetan-3-ones and 2-oxazolines. Additionally, this compound has been used as a luminescent probe for biological imaging, where it has been shown to have high photostability and low toxicity.
Propiedades
Número CAS |
16493-62-2 |
|---|---|
Fórmula molecular |
C4H3Cl3O2 |
Peso molecular |
189.42 g/mol |
Nombre IUPAC |
(4R)-4-(trichloromethyl)oxetan-2-one |
InChI |
InChI=1S/C4H3Cl3O2/c5-4(6,7)2-1-3(8)9-2/h2H,1H2/t2-/m1/s1 |
Clave InChI |
CPNBMBBRKINRNE-UWTATZPHSA-N |
SMILES isomérico |
C1[C@@H](OC1=O)C(Cl)(Cl)Cl |
SMILES |
C1C(OC1=O)C(Cl)(Cl)Cl |
SMILES canónico |
C1C(OC1=O)C(Cl)(Cl)Cl |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,7-Dihydro-5H-cyclopenta[b]pyridine](/img/structure/B108516.png)












